molecular formula C21H29N7O2S2 B2371795 N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-69-4

N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2371795
CAS No.: 476438-69-4
M. Wt: 475.63
InChI Key: OKBVEIHVBRXGFF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic derivative featuring an adamantane core linked to a 1,2,4-triazole ring and a 1,3,4-thiadiazole moiety. Its synthesis typically involves multi-step reactions starting from adamantane-1-carbohydrazide, which undergoes cyclization with isothiocyanates and subsequent functionalization to introduce sulfanyl and carbamoyl groups . The adamantane group enhances lipophilicity and metabolic stability, while the triazole and thiadiazole rings contribute to hydrogen bonding and π-π stacking interactions, critical for biological activity . Single-crystal X-ray diffraction (SC-XRD) studies of analogous compounds confirm rigid, planar geometries stabilized by noncovalent interactions, such as C–H···O and N–H···S bonds .

Properties

IUPAC Name

N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2S2/c1-3-28-16(25-27-20(28)31-11-17(29)23-19-26-24-12(2)32-19)10-22-18(30)21-7-13-4-14(8-21)6-15(5-13)9-21/h13-15H,3-11H2,1-2H3,(H,22,30)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVEIHVBRXGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes.

    Coupling Reactions: The thiadiazole and triazole intermediates are then coupled under suitable conditions to form the desired compound.

    Adamantane Incorporation: The adamantane moiety is introduced through a final coupling reaction, often using a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and triazole rings can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Industrial Chemistry: It could be used as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several adamantane- and heterocycle-containing derivatives. Key analogues include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity (Reported) Reference
Target Compound C₂₅H₂₉N₇O₂S₂ 523.67 Ethyl, methylthiadiazole, adamantane N/A Under investigation
N-{[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (CAS 476452-43-4) C₂₇H₃₀N₄OS 458.62 Benzyl, phenyl N/A Antimicrobial
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (Compound I, ) C₁₃H₁₈N₄S 270.38 Methyl, thione 162–164 Antihypoxic (ED₅₀: 25 mg/kg)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-63-6) C₁₆H₁₈N₆OS₂ 374.48 Ethylsulfanyl, methylphenyl N/A Not reported
3-(1-Adamantyl)-4-substituted-5-mercapto-1,2,4-triazole derivatives Varies 280–400 Varied R groups (e.g., phenyl, methyl) 150–220 Anti-inflammatory, analgesic

Key Observations :

  • Lipophilicity : Adamantane-containing derivatives (e.g., Target Compound, CAS 476452-43-4) exhibit higher molecular weights (>450 Da) compared to simpler triazole-thiones (e.g., Compound I: 270 Da), enhancing membrane permeability .
  • Substituent Effects : The ethylsulfanyl and methylthiadiazole groups in the Target Compound may improve metabolic stability over benzyl or phenyl analogues, which are prone to oxidative degradation .
Computational and Experimental Data
  • DFT Studies: Adamantane-triazole hybrids exhibit high HOMO-LUMO gaps (~4 eV), indicating kinetic stability.
  • SC-XRD: Triazole-thione derivatives (e.g., Compound I) crystallize in monoclinic systems (space group P2₁/c), with intermolecular N–H···S interactions stabilizing the lattice .

Biological Activity

The compound N-{[4-ethyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including triazole and thiadiazole rings. These structural features suggest potential biological activities that merit investigation.

Structural Overview

The compound's structure can be broken down into key components:

  • Triazole Ring : Known for its broad biological activity, including antifungal and antibacterial properties.
  • Thiadiazole Moiety : Exhibits diverse pharmacological effects such as anti-inflammatory and anticonvulsant activities.
  • Adamantane Core : Often associated with antiviral properties.

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this moiety demonstrate significant activity against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Escherichia coliModerate activity
Candida albicansAntifungal

The incorporation of the thiadiazole ring in the compound may enhance its antimicrobial efficacy through synergistic effects with the triazole component.

Anticonvulsant Activity

Compounds containing the thiadiazole structure have shown promising anticonvulsant effects in various studies. For instance, certain derivatives have been tested in animal models and demonstrated significant protection against seizures:

Compound Dosage (mg/kg) Efficacy
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol1-yl)-1,3,4-thiadiazole-2-yl acetamide3050% or more prominent activity against induced convulsion at 30 min
1,3,4-thiadiazole derivativesVariesGood anticonvulsant activity

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazole and thiadiazole rings interact with specific molecular targets such as enzymes or receptors. The binding affinity and inhibition of these targets could lead to the observed pharmacological activities.

Study on Antimicrobial Activity

A study published in Frontiers in Chemistry highlighted the antimicrobial potential of various thiadiazole derivatives. The research demonstrated that modifications to the thiadiazole ring could enhance antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while also showing effectiveness against Gram-negative strains .

Anticonvulsant Activity Research

In another investigation focusing on anticonvulsant properties, several synthesized derivatives were screened using the maximal electroshock (MES) model. The study found that compounds with specific substitutions on the thiadiazole ring exhibited significant anticonvulsant activity compared to standard treatments .

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